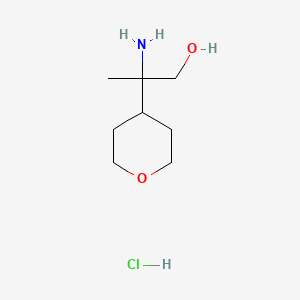
(2-Bromo-1-cyclopropylethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-cyclopropylethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromo group and another cyclopropane ring. This compound is part of the cycloalkane family, which is known for its unique ring structures and significant strain due to the angles between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-cyclopropylethyl)cyclopropane can be achieved through various methods. One common approach involves the addition of carbenes to alkenes. For instance, the reaction of a carbene with an alkene can form cyclopropane rings . Another method includes the use of Grignard reagents in cross-coupling reactions to introduce cyclopropyl groups .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are efficient and can be scaled up for large-scale production . The use of cobalt-catalyzed cross-coupling reactions is also notable for its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-cyclopropylethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Elimination Reactions: Elimination reactions can produce alkenes by removing the bromine atom and a hydrogen atom from adjacent carbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are typically used.
Major Products
Substitution: The major products are typically the substituted cyclopropane derivatives.
Elimination: The major product is usually an alkene.
Scientific Research Applications
(2-Bromo-1-cyclopropylethyl)cyclopropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-1-cyclopropylethyl)cyclopropane involves its reactivity due to the strained cyclopropane rings. The high strain in the rings makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness
(2-Bromo-1-cyclopropylethyl)cyclopropane is unique due to its dual cyclopropane rings and the presence of a bromine atom. This structure imparts significant strain and reactivity, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
(2-bromo-1-cyclopropylethyl)cyclopropane |
InChI |
InChI=1S/C8H13Br/c9-5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2 |
InChI Key |
BOZVREDEAUUBKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CBr)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


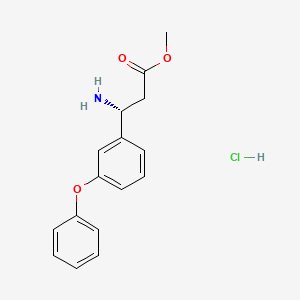
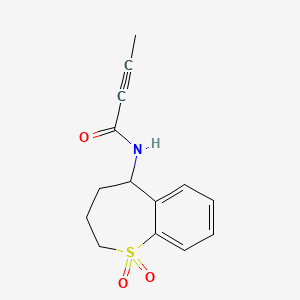
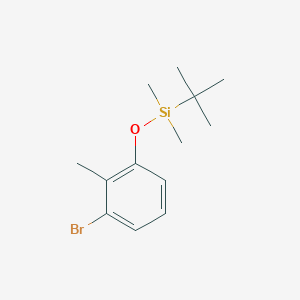
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)
dimethylsilane](/img/structure/B13469487.png)
![[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13469505.png)
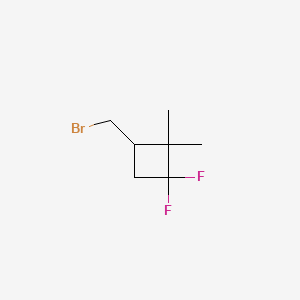

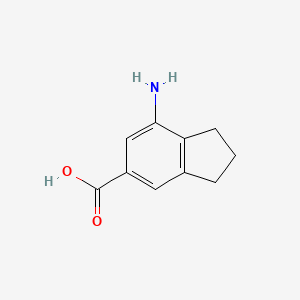

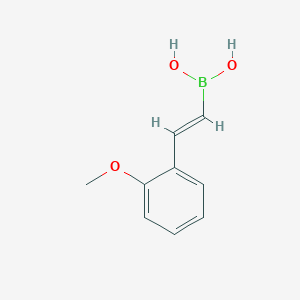
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13469524.png)

